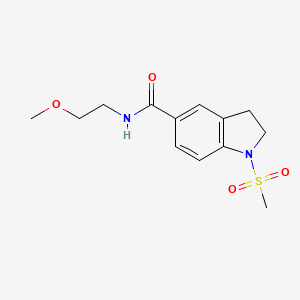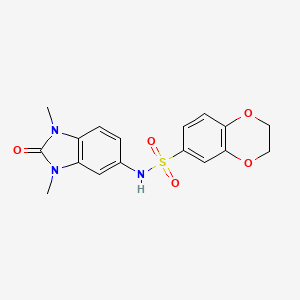![molecular formula C19H23N3O2 B4440409 N-[2-(dimethylamino)ethyl]-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4440409.png)
N-[2-(dimethylamino)ethyl]-2-[(4-methylbenzoyl)amino]benzamide
Descripción general
Descripción
N-[2-(dimethylamino)ethyl]-2-[(4-methylbenzoyl)amino]benzamide, also known as DMXAA, ASA404, or Vadimezan, is a small molecule that has been investigated for its anti-tumor properties. DMXAA was first discovered in the early 1990s by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, DMXAA has been the subject of numerous studies, both in vitro and in vivo, to determine its potential as an anti-cancer agent.
Mecanismo De Acción
The exact mechanism of action of N-[2-(dimethylamino)ethyl]-2-[(4-methylbenzoyl)amino]benzamide is not fully understood, but it is thought to involve the activation of the immune system and the induction of tumor necrosis. N-[2-(dimethylamino)ethyl]-2-[(4-methylbenzoyl)amino]benzamide has been shown to stimulate the production of cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-alpha (IFN-α), which are involved in the immune response to cancer.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)ethyl]-2-[(4-methylbenzoyl)amino]benzamide has been shown to have a number of biochemical and physiological effects in cancer cells and in the tumor microenvironment. N-[2-(dimethylamino)ethyl]-2-[(4-methylbenzoyl)amino]benzamide has been shown to induce apoptosis, inhibit angiogenesis, and increase vascular permeability in tumor blood vessels. N-[2-(dimethylamino)ethyl]-2-[(4-methylbenzoyl)amino]benzamide has also been shown to increase the infiltration of immune cells, such as macrophages and T cells, into the tumor microenvironment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(dimethylamino)ethyl]-2-[(4-methylbenzoyl)amino]benzamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied in vitro and in vivo, and its anti-tumor properties have been well documented. However, N-[2-(dimethylamino)ethyl]-2-[(4-methylbenzoyl)amino]benzamide also has some limitations. It has been shown to have variable efficacy in different cancer models, and its mechanism of action is not fully understood. N-[2-(dimethylamino)ethyl]-2-[(4-methylbenzoyl)amino]benzamide has also been shown to have toxic side effects, such as fever, hypotension, and liver toxicity, which can limit its use in clinical trials.
Direcciones Futuras
There are several future directions for research on N-[2-(dimethylamino)ethyl]-2-[(4-methylbenzoyl)amino]benzamide. One area of interest is the development of combination therapies that include N-[2-(dimethylamino)ethyl]-2-[(4-methylbenzoyl)amino]benzamide and other anti-cancer agents, such as chemotherapy and radiation therapy. Another area of interest is the identification of biomarkers that can predict the response to N-[2-(dimethylamino)ethyl]-2-[(4-methylbenzoyl)amino]benzamide treatment. Additionally, there is ongoing research into the mechanism of action of N-[2-(dimethylamino)ethyl]-2-[(4-methylbenzoyl)amino]benzamide and the development of new analogs that may have improved efficacy and reduced toxicity.
Aplicaciones Científicas De Investigación
N-[2-(dimethylamino)ethyl]-2-[(4-methylbenzoyl)amino]benzamide has been extensively studied for its anti-tumor properties. In preclinical studies, N-[2-(dimethylamino)ethyl]-2-[(4-methylbenzoyl)amino]benzamide has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer models, including melanoma, lung cancer, and colon cancer. N-[2-(dimethylamino)ethyl]-2-[(4-methylbenzoyl)amino]benzamide has also been shown to enhance the activity of chemotherapy and radiation therapy in combination treatments.
Propiedades
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-[(4-methylbenzoyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-14-8-10-15(11-9-14)18(23)21-17-7-5-4-6-16(17)19(24)20-12-13-22(2)3/h4-11H,12-13H2,1-3H3,(H,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKXFYHYYBAAPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(acetylamino)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440341.png)
![ethyl 3-[({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4440349.png)
![N-[4-(cyanomethyl)phenyl]-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440353.png)

![N-cyclopropyl-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440374.png)

![N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B4440402.png)
![1-({1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B4440415.png)
![1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide](/img/structure/B4440422.png)


![4-[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4440435.png)
